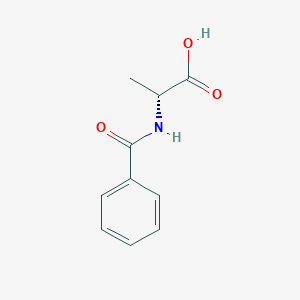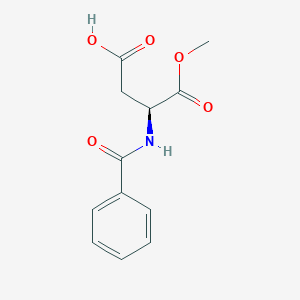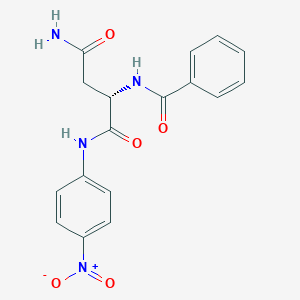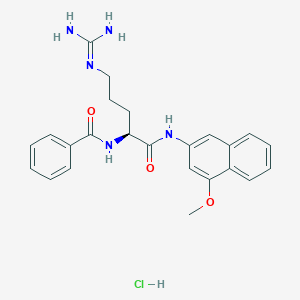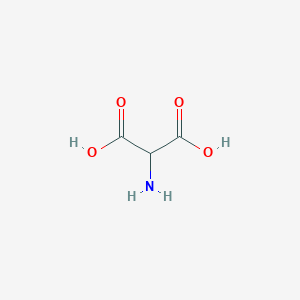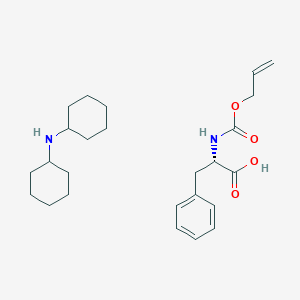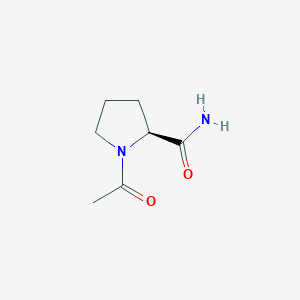
N-Acetyl-L-prolinamide
Descripción general
Descripción
N-Acetyl-L-prolinamide is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . It is used to probe the active site of angiotensin-converting enzyme(s) . The empirical formula is C7H11NO3 .
Synthesis Analysis
The amidation of unprotected L-proline with ammonia in an organic solvent has been described . This process was achieved using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C . A two-fold increase in L-prolinamide formation was achieved employing the immobilized and engineered enzyme variant CalBopt-24 T245S compared to wild type CalB .
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-prolinamide can be viewed using Java or Javascript . The molecular weight is 157.17 .
Chemical Reactions Analysis
The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent is described . The reaction, solvent, and enzyme engineering allowed obtaining high L-prolinamide concentrations .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Acetyl-L-prolinamide include a molecular weight of 157.17 and a molecular formula of C7H11NO3 . The compound is a white powder and should be stored at 2-8°C .
Aplicaciones Científicas De Investigación
Methods of Application : The process involves biocatalysis using an immobilized CalB variant and ammonia in organic solvent 2-methyl-2-butanol at 70°C .
Results : At 145 mM substrate concentration, an 80% conversion rate was achieved. The immobilized and engineered enzyme variant CalBopt-24 T245S doubled the formation of L-prolinamide compared to the wild type .
Methods of Application : Recombinant L-proline amide hydrolase from Pseudomonas syringae was characterized under optimal conditions at pH 7.0 and 35°C .
Results : The enzyme showed L-enantioselective hydrolytic activity towards various amino-acid amides, suggesting its potential as a biocatalyst .
Methods of Application : The enzyme-catalyzed amidation process is employed to produce high concentrations of L-prolinamide without racemization .
Methods of Application : Structural analysis and characterization of enzymes like L-proline amide hydrolase provide insights into their activity and potential medical applications .
Results : The first X-ray structure for this class of L-amino acid amidases was reported, along with confirmation of the enzyme’s L-enantioselective hydrolytic activity .
Methods of Application : Biotechnological processes utilize enzymes like L-proline amide hydrolase for the industrial production of optically pure amino acids .
Results : The enzyme’s different substrate scope and S-stereoselective character towards piperidine-based carboxamides highlight its biotechnological relevance .
Methods of Application : The biocatalytic one-pot transformation of acids into amides is performed without substrate activation, avoiding racemization and minimizing waste .
Results : The method improves atom efficiency significantly (from 45.5% to 86.4%) and avoids the use of halogenated solvents, paving the way for sustainable industrial practices .
Methods of Application : It is often employed in various organic reactions where the chiral environment of the molecule can induce asymmetry in the resulting products .
Results : The use of N-Acetyl-L-prolinamide in catalysis has led to the development of numerous stereoselective synthetic methods, contributing to the field of green chemistry .
Methods of Application : The process involves using a biocatalyst in an organic solvent, avoiding the use of harmful chemicals and minimizing waste .
Results : The method has shown improved atom efficiency and has the potential to replace more hazardous chemical processes in the industry .
Methods of Application : Its incorporation into polymeric chains can influence the physical properties of the material, such as rigidity and solubility .
Results : Research is ongoing to determine the full potential of N-Acetyl-L-prolinamide in material science, with promising preliminary results .
Methods of Application : Analytical techniques such as spectrophotometry and chromatography are used to monitor the activity and specificity of enzymes .
Results : These studies have provided valuable insights into enzyme mechanisms and have applications in the design of enzyme-based sensors .
Methods of Application : Enzymes like L-proline amide hydrolase can be used to selectively hydrolyze amino acid amides, yielding optically pure products .
Results : The application of such biocatalysts in food technology can lead to more efficient and sustainable production methods .
Results : Such analyses ensure that the drugs meet the required standards and are safe for consumption .
Methods of Application : Dynamic data analysis tools are employed to generate thermodynamic property data, which are essential for various simulation software .
Results : The data provided are used to predict the behavior of organic compounds under different temperatures and pressures, aiding in the design of chemical processes .
Methods of Application : Comprehensive reaction, solvent, and enzyme engineering techniques are applied to achieve high concentrations of L-prolinamide .
Results : The engineered enzyme variant CalBopt-24 T245S achieved a two-fold increase in L-prolinamide formation compared to the wild type .
Methods of Application : The process uses immobilized enzyme variants and ammonia in organic solvents, avoiding harmful chemicals and waste .
Results : This method has significantly improved atom efficiency and has avoided the use of halogenated solvents, contributing to sustainable practices .
Methods of Application : X-ray crystallography and other structural biology techniques are used to determine the enzyme’s structure .
Results : The first X-ray structure for this class of L-amino acid amidases was reported, which helps in understanding the enzyme’s activity .
Methods of Application : Genetic engineering is used to synthesize and clone DNA sequences for over-expression in model organisms like Escherichia coli .
Results : This approach allows for the production of enzymes with desired properties, such as L-proline amide hydrolase, for various applications .
Methods of Application : Its incorporation into polymeric chains is explored to influence the material’s physical properties .
Results : Preliminary results show promise for the use of N-Acetyl-L-prolinamide in the development of new materials .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936889 | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-prolinamide | |
CAS RN |
16395-58-7 | |
| Record name | N-Acetylprolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016395587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Actetyl-L-proline amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)
